

# Application Note and Protocol: N-Acetylation of 2-Amino-4-bromo-5-methylphenol

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## Compound of Interest

Compound Name: 2-Amino-4-bromo-5-methylphenol

Cat. No.: B1357767

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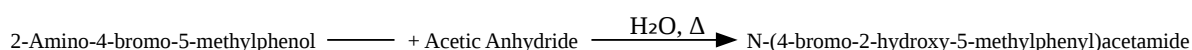
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the N-acetylation of **2-Amino-4-bromo-5-methylphenol** to synthesize N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide. This compound may serve as a valuable intermediate in the development of novel therapeutic agents. The protocol is based on established methods for the acetylation of aminophenols.[1][2][3][4]

## Introduction

N-acylated aminophenols are crucial structural motifs in a variety of pharmaceutical compounds. The addition of an acyl group to the amino moiety of an aminophenol can significantly alter its physicochemical properties, including solubility, stability, and biological activity. This protocol details the selective N-acetylation of **2-Amino-4-bromo-5-methylphenol** using acetic anhydride. The amino group, being more nucleophilic than the phenolic hydroxyl group, reacts preferentially with the acylating agent to yield the desired N-acetylated product.[5][6]

## Reaction Scheme



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Caption: Reaction scheme for the N-acetylation of **2-Amino-4-bromo-5-methylphenol**.

## Experimental Protocol

This protocol outlines the procedure for the N-acetylation of **2-Amino-4-bromo-5-methylphenol**.

## Materials and Reagents

Material/Reagent	Formula	Molecular Weight ( g/mol )
2-Amino-4-bromo-5-methylphenol	C <sub>7</sub> H <sub>8</sub> BrNO	202.05
Acetic Anhydride	(CH <sub>3</sub> CO) <sub>2</sub> O	102.09
Deionized Water	H <sub>2</sub> O	18.02
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	46.07
Activated Carbon	C	12.01
Hydrochloric Acid (HCl)	HCl	36.46
Sodium Bicarbonate (NaHCO <sub>3</sub> )	NaHCO <sub>3</sub>	84.01
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Na <sub>2</sub> SO <sub>4</sub>	142.04

## Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath

- Büchner funnel and filter flask
- Standard laboratory glassware (beakers, graduated cylinders)
- Rotary evaporator
- Melting point apparatus

## Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, suspend **2-Amino-4-bromo-5-methylphenol** (1.0 eq) in deionized water.
- **Addition of Acylating Agent:** While stirring, slowly add acetic anhydride (1.1 eq) to the suspension.
- **Reaction:** Heat the reaction mixture to reflux (approximately 100°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Crystallization:** After the reaction is complete, cool the flask in an ice bath to induce crystallization of the product.<sup>[1]</sup>
- **Isolation of Crude Product:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove any unreacted starting materials and byproducts.<sup>[4]</sup>
- **Purification (Recrystallization):**
  - Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol.
  - If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.<sup>[2][7][8]</sup>
  - Hot filter the solution to remove the activated carbon.
  - Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
- Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR).

## Data Presentation

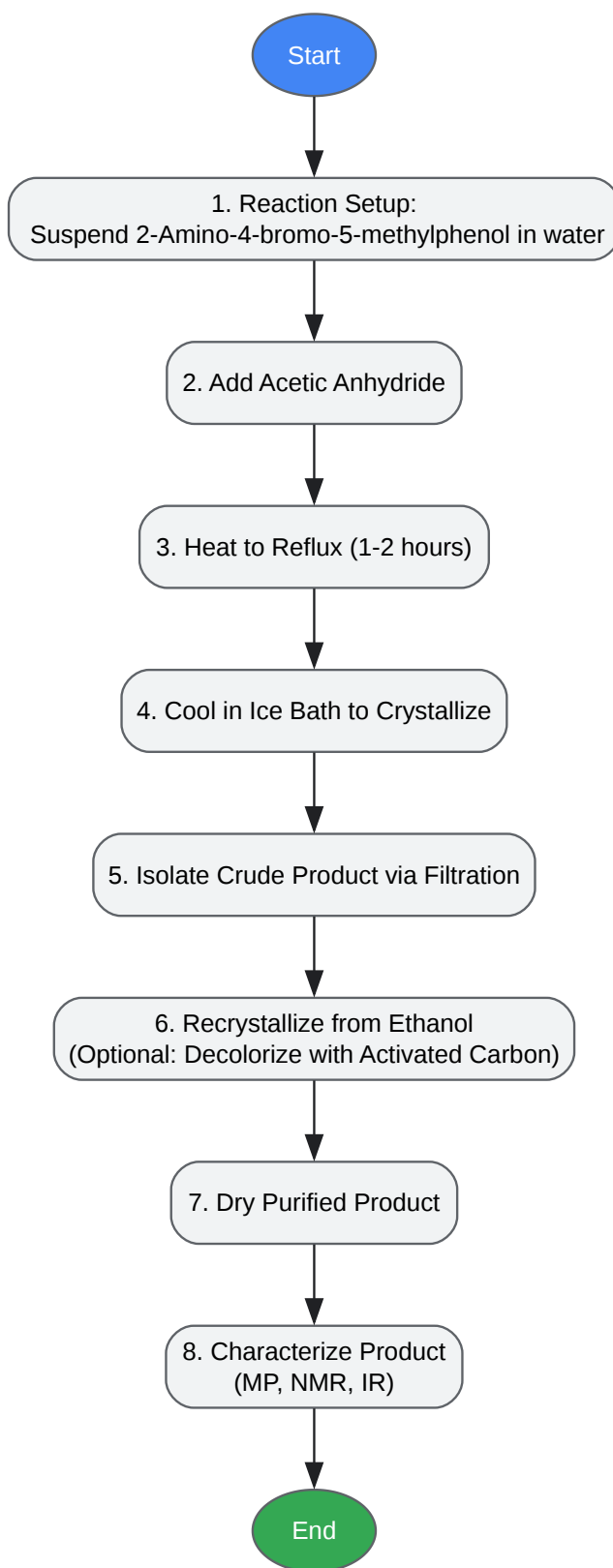
The following table summarizes the quantitative data for a typical reaction.

Reactant/Product	Moles	Molar Mass ( g/mol )	Mass/Volume
2-Amino-4-bromo-5-methylphenol	0.05	202.05	10.1 g
Acetic Anhydride	0.055	102.09	5.2 mL
Deionized Water	-	18.02	100 mL
Expected Product			
N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide	~0.04	244.08	~9.76 g (80% yield)

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide.

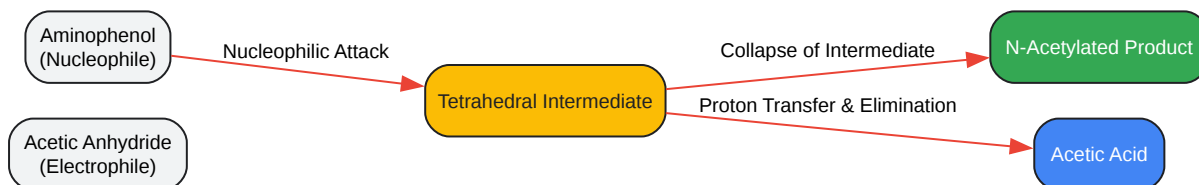


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Caption: Workflow for the synthesis of N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide.

## Reaction Mechanism

The diagram below outlines the nucleophilic acyl substitution mechanism for the N-acetylation of an aminophenol.



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Caption: Mechanism of N-acetylation of an aminophenol.

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